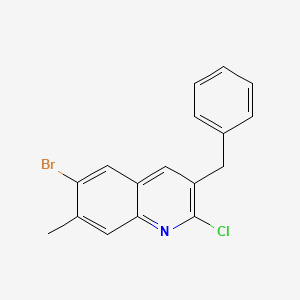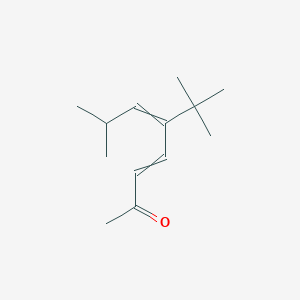
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene is a silicon-containing organic compound with the molecular formula C20H26O2Si2. This compound is characterized by the presence of two silicon atoms, two oxygen atoms, and a conjugated diene system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene typically involves the hydroboration of 3,8-dimethyl-3,8-divinyl-4,7-dioxa-3,8-disiladeca-1,9-diene with thexylborane. This reaction forms bis-B-thexyl-silaboracycles, which are then treated with excess ylide and subjected to an oxidation-hydrolysis reaction using TAO·2H2O to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated silicon compounds.
科学研究应用
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex silicon-containing polymers and materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and mechanical properties.
作用机制
The mechanism of action of 3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
4,7-Dioxa-3,8-disiladeca-1,9-diene, 3,3,8,8-tetramethyl-: This compound shares a similar backbone but differs in the substitution pattern, leading to different chemical properties and applications.
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene: The parent compound with slight variations in the substituents can lead to different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in materials science and organic synthesis .
属性
CAS 编号 |
920755-44-8 |
|---|---|
分子式 |
C20H26O2Si2 |
分子量 |
354.6 g/mol |
IUPAC 名称 |
ethenyl-[2-(ethenyl-methyl-phenylsilyl)oxyethoxy]-methyl-phenylsilane |
InChI |
InChI=1S/C20H26O2Si2/c1-5-23(3,19-13-9-7-10-14-19)21-17-18-22-24(4,6-2)20-15-11-8-12-16-20/h5-16H,1-2,17-18H2,3-4H3 |
InChI 键 |
ICALEVKBUNEZAD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C=C)(C1=CC=CC=C1)OCCO[Si](C)(C=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)


![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)

![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)




